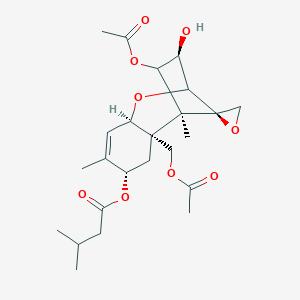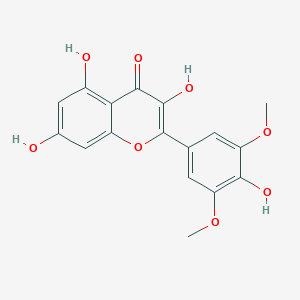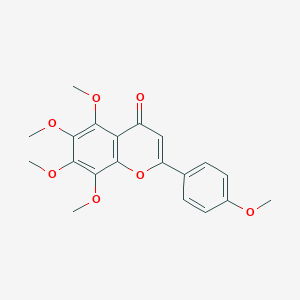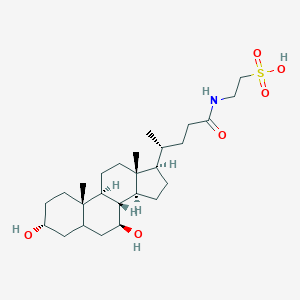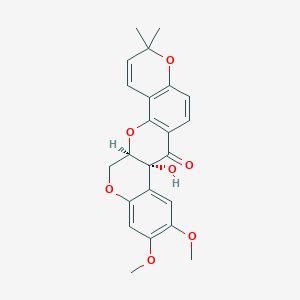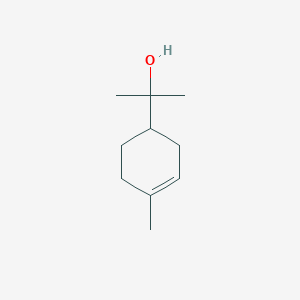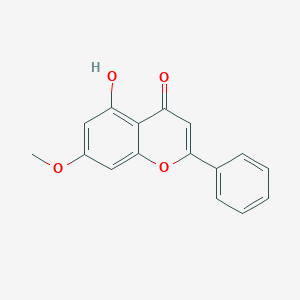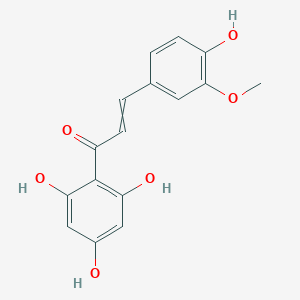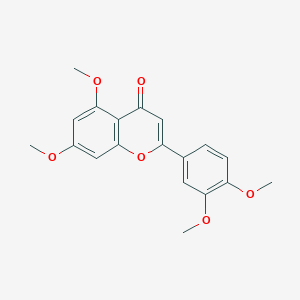
alpha-Tocotrienol
Descripción general
Descripción
Alpha-Tocotrienol is a form of tocotrienol and one of the chemical compounds that is considered vitamin E . It is a member of the vitamin E family and is found in a number of vegetable oils, wheat germ, barley, and certain types of nuts and grains . It is known for its antioxidant properties .
Synthesis Analysis
Tocotrienols, including alpha-Tocotrienol, are extracted from various sources using different methods such as soxhlet and solid–liquid extractions, saponification method, chromatography (thin layer, column chromatography, gas chromatography, supercritical fluid, high performance), capillary electrochromatography and mass spectrometry . Some methods were able to identify one form or type while others could analyze all the analogues of tocotrienol molecules .
Molecular Structure Analysis
The molecular structure for both tocotrienol and tocopherol consist of a chromanol ring and a 16-carbon phytyl side chain. Tocotrienols contain three double bonds in their side chain while tocopherols do not. Thus, tocotrienol is known as the unsaturated form of vitamin E .
Chemical Reactions Analysis
Tocotrienols, including alpha-Tocotrienol, exhibit health benefits quite different from that of tocopherols. They demonstrate activity depending on the type of antioxidant performance being measured . All tocotrienols have some physical antioxidant activity due to an ability to donate a hydrogen atom (a proton plus electron) from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species .
Physical And Chemical Properties Analysis
The polarity of tocotrienols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols .
Aplicaciones Científicas De Investigación
Anticancer Properties
Alpha-Tocotrienol has been found to have potent anticancer properties. A study showed that a tocotrienol-based nanoemulsion was cytotoxic against MCF-7 and A549 cancer cell lines . The nanoemulsion was prepared by a combination of high-speed homogenization with ultrasonication, using food-grade canola oil and Tween 80 as oil phases and surfactants, respectively . The tocotrienol nanoemulsions demonstrated higher antioxidant ABTS radical scavenging activity than the free form of tocotrienol at the same concentration .
Antiatherogenic Effects
In 1993, a double-blind placebo-controlled study showed that patients with high cholesterol experienced a reversal of arterial blockage of the carotid artery after tocotrienol consumption . This suggests that tocotrienols may exert antiatherogenic effects .
Antioxidant Potential
Research results indicate a greater antioxidant potential of tocotrienols than tocopherols . The biological role of vitamin E metabolites have received increasing interest .
Protection Against Cardiovascular Diseases
Alpha-Tocotrienol has been found to confer protection against cardiovascular diseases . Nature has made palm vitamin E to contain up to 70% of total tocotrienols, among which alpha-, gamma- and delta-tocotrienols are the major constituents .
Neuroprotection
A series of clinical studies have shown that high plasma levels of vitamin E tocotrienol are associated with reduced Alzheimer Disease risk . The plasma levels of vitamin E tocotrienols could be used as a biomarker for diagnosis of cognitive impairment when combined with MRI measures .
Immune Regulation
Recent advancements have shown the biological properties of alpha-Tocotrienol in conferring protection against oxidative stress and immune regulation .
Direcciones Futuras
Tocotrienols turn out to offer unique protection against complex metabolic conditions, including heart disease, atherosclerosis, stroke, fatty liver disease, and metabolic syndrome . The research into tocotrienols is promising, but more research is needed to fully understand the potential health benefits of this form of vitamin E .
Propiedades
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHLOLGZPDCHJ-XZXLULOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019976 | |
| Record name | alpha-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-Tocotrienol | |
CAS RN |
58864-81-6, 1721-51-3 | |
| Record name | d-α-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58864-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocotrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058864816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TOCOTRIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6LXL1832Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Alpha-tocotrienol exhibits its effects through multiple mechanisms.
- Antioxidant activity: Like other vitamin E forms, it acts as a chain-breaking antioxidant, preventing lipid peroxidation by scavenging free radicals. [, , , ] This antioxidant action protects cells from oxidative damage, which is implicated in various diseases, including neurodegenerative diseases and cardiovascular disease. []
- Modulation of signaling pathways: Alpha-tocotrienol can influence cellular signaling pathways involved in cell growth, survival, and death. For instance, it can suppress the phosphatidylinositol 3-kinase (PI3K)/PI3K-dependent kinase (PDK)/Akt pathway, a key pathway involved in cell proliferation and survival. [] It can also decrease the expression of FLICE-inhibitory protein (FLIP), an inhibitor of apoptosis. [] This combination of effects contributes to its anticancer activity in certain cell types. []
- Inhibition of HMG-CoA reductase: Alpha-tocotrienol can suppress 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity. [] This enzyme is the rate-limiting step in cholesterol biosynthesis. The suppression of HMG-CoA reductase contributes to the hypocholesterolemic effects observed with alpha-tocotrienol. []
- Phytyl tail: Alpha-tocopherol has a saturated phytyl tail. In contrast, alpha-tocotrienol has an unsaturated isoprenoid side chain with three double bonds. These double bonds provide better flexibility and allow alpha-tocotrienol to incorporate more efficiently into cell membranes. []
ANone: Alpha-tocotrienol, like other tocotrienols and tocopherols, is susceptible to degradation by:
- Oxidation: Exposure to air, light, and heat can accelerate oxidation. []
- High temperatures: Storage at elevated temperatures can lead to degradation. []
- Lipids: Highly compatible with lipids and readily incorporates into cell membranes and lipoproteins. [, ]
- Lipid peroxidation: Alpha-tocotrienol inhibits lipid peroxidation by scavenging free radicals, effectively reducing the activity of enzymes like lipoxygenases that promote lipid peroxidation. []
- Cholesterol biosynthesis: Alpha-tocotrienol can suppress the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. []
ANone: Computational studies are increasingly being employed to understand the interactions of alpha-tocotrienol with its molecular targets. These studies often involve:
ANone: The relationship between alpha-tocotrienol's structure and its activity is an active area of research. Key findings regarding SAR include:
- Unsaturated Side Chain: The presence of three double bonds in the isoprenoid side chain is crucial for its activity. These double bonds enhance its incorporation into cell membranes and influence its interaction with membrane-bound enzymes. [] Studies comparing alpha-tocotrienol with alpha-tocopherol highlight the importance of the unsaturated side chain for superior antioxidant potency in membrane systems. []
- Methyl Groups: The number and position of methyl groups on the chromanol ring can influence its activity and selectivity. For example, gamma-tocotrienol, which differs from alpha-tocotrienol in the position of one methyl group, exhibits different biological activities. [, ]
ANone: Alpha-Tocotrienol is prone to oxidative degradation, particularly when exposed to light, heat, and oxygen. To enhance its stability and bioavailability, several formulation strategies are employed:
- Antioxidant Combinations: Combining alpha-tocotrienol with other antioxidants, such as other tocotrienols and tocopherols, can have synergistic effects and enhance its overall antioxidant capacity. [, ]
- Encapsulation Techniques: Encapsulating alpha-tocotrienol within liposomes, nanoparticles, or other delivery systems protects it from degradation and allows for controlled release. [, ] This can improve its stability, solubility, and targeted delivery to specific tissues, ultimately enhancing its bioavailability.
ANone: Alpha-Tocotrienol is generally recognized as safe (GRAS) for human consumption as a food supplement by the U.S. Food and Drug Administration (FDA).
ANone: Understanding the PK/PD profile of alpha-tocotrienol is crucial for determining its efficacy and safety.
- Absorption: Alpha-Tocotrienol is absorbed from the intestine, although its absorption efficiency is lower compared to alpha-tocopherol. [] Factors like the presence of fat in the diet can influence its absorption. []
- Distribution: Once absorbed, it's transported in the bloodstream by lipoproteins, primarily chylomicrons, and subsequently distributed to various tissues. [] Interestingly, alpha-tocotrienol exhibits different tissue distribution patterns compared to alpha-tocopherol. [, ] For example, it accumulates to a greater extent in the skin. [, ]
- Excretion: Metabolites of alpha-tocotrienol are excreted primarily in the bile and feces, with a small fraction excreted in urine. []
ANone: Alpha-tocotrienol has shown promising effects in preclinical studies, prompting further investigation in clinical trials.
- In Vitro Studies: In cell culture models, alpha-tocotrienol has demonstrated antioxidant, anti-inflammatory, and anticancer properties. [, , , ] It's been shown to protect neurons from oxidative stress-induced cell death [, , ] and inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. [, ]
- Animal Models: In vivo studies have explored the potential benefits of alpha-tocotrienol in models of stroke, Alzheimer's disease, and cancer. [, , ] For example, it's been reported to reduce infarct volume in stroke models and improve cognitive function in Alzheimer's disease models. [, ]
ANone: Alpha-Tocotrienol generally exhibits a good safety profile.
ANone: Yes, researchers are actively exploring strategies to enhance the delivery of alpha-tocotrienol to specific target tissues and improve its therapeutic efficacy. Some of these strategies include:
- Nanoparticle Formulations: Encapsulating alpha-tocotrienol in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake. [] This approach can also facilitate targeted delivery to specific tissues by conjugating targeting ligands to the nanoparticle surface.
ANone: Research on biomarkers for alpha-tocotrienol is an active area of investigation, particularly for monitoring its efficacy and understanding its mechanisms of action.
- Oxidative Stress Markers: Measuring markers of oxidative stress, such as lipid peroxidation products (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase, glutathione peroxidase), can provide insights into the antioxidant effects of alpha-tocotrienol in vivo. []
- Pharmacokinetic Markers: Monitoring the levels of alpha-tocotrienol and its metabolites in plasma and other biological fluids provides information about its absorption, distribution, metabolism, and excretion. [, ]
ANone: Various analytical methods are employed to analyze alpha-tocotrienol in biological samples. These include:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet-visible (UV-Vis) detectors, fluorescence detectors, and mass spectrometers (MS), is widely used for the separation and quantification of alpha-tocotrienol and its isomers. [, , ] HPLC-MS/MS offers high sensitivity and selectivity for quantifying alpha-tocotrienol and its metabolites in complex biological matrices. []
- Gas Chromatography (GC): GC, often coupled with MS, can be used to analyze the fatty acid composition of lipids after saponification and derivatization. This technique helps understand the impact of alpha-tocotrienol on lipid metabolism and composition. []
ANone: Alpha-tocotrienol is a naturally occurring compound found in various plant sources, and its environmental impact is likely minimal when consumed as part of a regular diet.
ANone: Alpha-tocotrienol, like other tocotrienols and tocopherols, is lipophilic (fat-soluble), meaning it dissolves readily in fats and oils but is poorly soluble in water.
ANone: Validation of analytical methods is crucial to ensure the accuracy, precision, and reliability of measurements.
ANone: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of alpha-tocotrienol to ensure its safety, efficacy, and consistency.
ANone: The provided research abstracts don't offer specific details on the immunogenicity, drug transporter interactions, enzyme induction/inhibition potential, or biocompatibility of alpha-tocotrienol.
ANone: Alternatives to alpha-tocotrienol depend on the specific application.
- Other Tocotrienols and Tocopherols: Other forms of vitamin E, including other tocotrienols (e.g., gamma-tocotrienol, delta-tocotrienol) and tocopherols (e.g., alpha-tocopherol, gamma-tocopherol), share some structural similarities and might offer similar biological effects. [, , ] The choice of the most suitable form would depend on factors like potency, selectivity, and bioavailability for the intended application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



